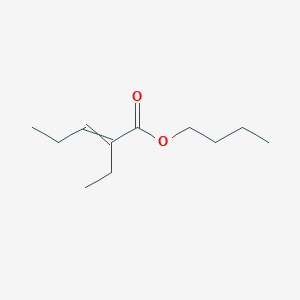
Butyl 2-ethylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 2-ethylpent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are commonly found in nature, contributing to the fragrances of fruits and flowers. This compound is synthesized through the reaction of a carboxylic acid and an alcohol, resulting in the formation of an ester bond.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 2-ethylpent-2-enoate typically involves the esterification reaction between 2-ethylpent-2-enoic acid and butanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The reaction can be represented as follows:
2-ethylpent-2-enoic acid+butanolH2SO4Butyl 2-ethylpent-2-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for the efficient mixing of reactants and the removal of the water byproduct, driving the reaction to completion. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 2-ethylpent-2-enoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be cleaved to yield the corresponding carboxylic acid and alcohol.
Reduction: Reduction of the ester can be achieved using reagents such as lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: 2-ethylpent-2-enoic acid and butanol.
Reduction: 2-ethylpent-2-enol and butanol.
Transesterification: A new ester and an alcohol.
Applications De Recherche Scientifique
Butyl 2-ethylpent-2-enoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in chemical reactions.
Biology: Employed in the study of esterases, enzymes that hydrolyze esters.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form biodegradable esters.
Industry: Utilized in the production of fragrances, flavors, and plasticizers.
Mécanisme D'action
The mechanism of action of Butyl 2-ethylpent-2-enoate involves its interaction with enzymes such as esterases. These enzymes catalyze the hydrolysis of the ester bond, resulting in the release of the corresponding carboxylic acid and alcohol. The molecular targets include the active sites of esterases, where the ester bond is cleaved through nucleophilic attack by water.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Butyl acetate
- Ethyl butanoate
- Methyl butanoate
Uniqueness
Butyl 2-ethylpent-2-enoate is unique due to its specific structure, which includes an unsaturated carbon-carbon double bond. This structural feature imparts distinct chemical reactivity and physical properties compared to other esters, making it valuable in specialized applications such as the synthesis of polymers and the study of enzyme-catalyzed reactions.
Propriétés
Numéro CAS |
52392-60-6 |
|---|---|
Formule moléculaire |
C11H20O2 |
Poids moléculaire |
184.27 g/mol |
Nom IUPAC |
butyl 2-ethylpent-2-enoate |
InChI |
InChI=1S/C11H20O2/c1-4-7-9-13-11(12)10(6-3)8-5-2/h8H,4-7,9H2,1-3H3 |
Clé InChI |
KJFMKCRRNTZFRQ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C(=CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


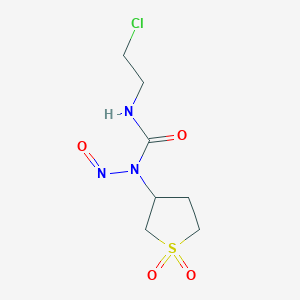
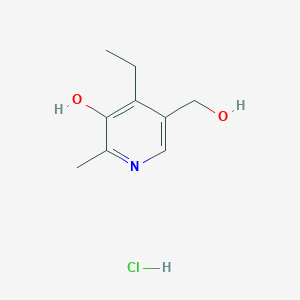
![Ethyl 4-ethyl-5-methyl-2-[(4-methylbenzene-1-sulfonyl)amino]thiophene-3-carboxylate](/img/structure/B14641760.png)
![7-(3-Oxo-6-oxabicyclo[3.1.0]hexan-2-yl)hept-5-enoic acid](/img/structure/B14641766.png)
![N-Acetyl-N-{2-[(phenylsulfanyl)methyl]phenyl}acetamide](/img/structure/B14641780.png)
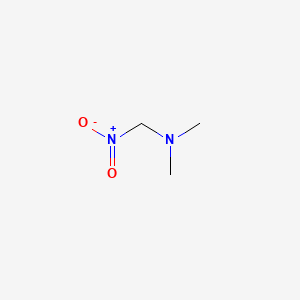
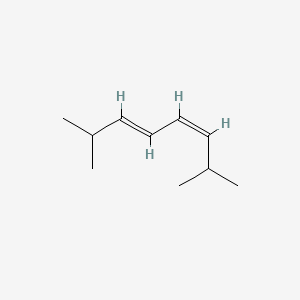
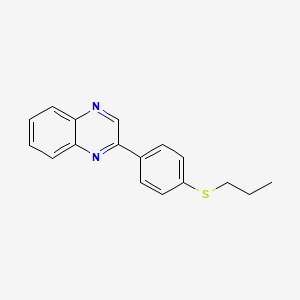
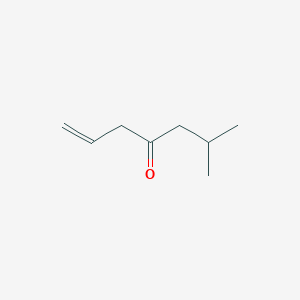
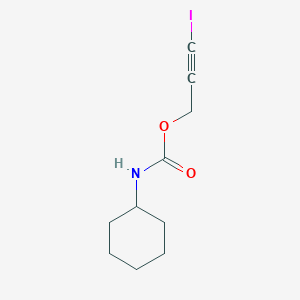
![1-[(4-Ethenylphenyl)methyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14641801.png)
![1-[2-(2H-1,3-Benzodioxol-5-yl)ethyl]piperidine](/img/structure/B14641809.png)
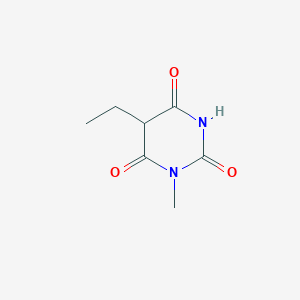
![8-[3-(1-Hydroxyoct-2-EN-1-YL)oxiran-2-YL]octanoic acid](/img/structure/B14641839.png)
